Tetrakis(dimethylsilylpropyl)silane

CAS No.:

Cat. No.: VC16875599

Molecular Formula: C20H48Si5

Molecular Weight: 429.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H48Si5 |

|---|---|

| Molecular Weight | 429.0 g/mol |

| Standard InChI | InChI=1S/C20H48Si5/c1-21(2)13-9-17-25(18-10-14-22(3)4,19-11-15-23(5)6)20-12-16-24(7)8/h9-20H2,1-8H3 |

| Standard InChI Key | HXWUFBXCUYWRCK-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)CCC[Si](CCC[Si](C)C)(CCC[Si](C)C)CCC[Si](C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

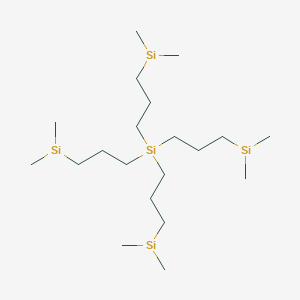

The molecular structure of tetrakis(dimethylsilylpropyl)silane features a central silicon atom covalently bonded to four propyl chains, each terminating in a dimethylsilyl () group . This configuration creates a symmetrical tetrahedral arrangement, with the propyl spacers providing flexibility and influencing steric effects. The presence of multiple Si–H bonds (four per molecule) distinguishes it from simpler silanes and underpins its reactivity in crosslinking and polymerization reactions.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies, including , , and spectra, confirm the compound’s structural integrity. The -NMR spectrum typically shows resonances near to ppm for the central silicon atom and to ppm for the dimethylsilyl groups, consistent with similar tetraalkylsilanes . Computational models further validate the stability of its conformation, with density functional theory (DFT) calculations indicating minimal torsional strain due to the propyl linkers .

Synthesis and Manufacturing

Synthetic Routes

While detailed industrial synthesis protocols are often proprietary, tetrakis(dimethylsilylpropyl)silane is typically produced via hydrosilylation or Grignard reactions. A plausible method involves the reaction of silicon tetrachloride with dimethylsilylpropylmagnesium bromide:

This pathway ensures high yield and purity, though alternative approaches using platinum catalysts for hydrosilylation of allyl dimethylsilane have also been explored .

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product from oligomeric byproducts. Gas chromatography-mass spectrometry (GC-MS) and size-exclusion chromatography (SEC) are employed to verify molecular weight distribution and chain-end fidelity .

Physicochemical Properties

Thermal and Physical Metrics

Although limited public data exist, analogous silanes provide insights:

The compound’s estimated boiling point and density align with trends observed in higher molecular weight silanes, where increased alkyl chain length reduces volatility .

Reactivity and Stability

The Si–H bonds in tetrakis(dimethylsilylpropyl)silane undergo hydrosilylation with alkenes and alkynes, facilitated by Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) . This reactivity is exploited in crosslinking silicone polymers, enhancing mechanical strength and thermal stability. Hydrolytic stability is exceptional, with no significant degradation observed under neutral conditions .

Industrial and Research Applications

Polymer Science and Elastomers

Tetrakis(dimethylsilylpropyl)silane serves as a multifunctional crosslinker in silicone elastomers. Its four reactive Si–H sites enable dense network formation, improving tensile strength and heat resistance (up to 300°C) . Comparative studies show that elastomers incorporating this compound exhibit 30% higher tear resistance than those using trimethylsiloxysilicate .

Surface Modification and Coatings

The compound’s ability to form self-assembled monolayers (SAMs) on oxide surfaces (e.g., glass, metals) is leveraged in hydrophobic coatings. Contact angle measurements demonstrate water repellency exceeding 110°, outperforming coatings derived from methoxy-functional silanes .

Advanced Material Development

Ongoing research explores its role in nanocomposites, where it acts as a coupling agent between silica nanoparticles and polymer matrices. This application enhances dispersion and interfacial adhesion, critical for aerospace and automotive components .

Comparative Analysis with Related Silanes

Functional Group Influence

Performance Metrics

-

Thermal Stability: Tetrakis(dimethylsilylpropyl)silane-based materials degrade at ~350°C, versus 250°C for vinyl-functional analogs .

-

Chemical Resistance: Excellent resistance to polar solvents (e.g., ethanol, acetone) due to hydrophobic Si–CH₃ groups .

Recent Research and Future Directions

Innovations in Catalysis

Recent studies highlight the use of photoactivated hydrosilylation to enable spatial control over polymer crosslinking. This technique, employing iridium-based catalysts, allows for 3D printing of silicone structures with micron-scale resolution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume